Product packaging for Isopropyl 4-aminopiperidine-1-carboxylate(Cat. No.:CAS No. 502931-34-2)

Isopropyl 4-aminopiperidine-1-carboxylate

Cat. No.: B3029040
CAS No.: 502931-34-2
M. Wt: 186.25
InChI Key: YZYPFMHFXAXPCF-UHFFFAOYSA-N
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Description

The Piperidine (B6355638) Scaffold in Organic Synthesis: Fundamental Significance in Chemical Architecture

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry. nih.gov Its prevalence is particularly notable in the architecture of pharmaceuticals and natural products. nih.gov The piperidine scaffold is considered a "privileged structure" because its three-dimensional, chair-like conformation allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. digitellinc.com

This structural versatility has led to the incorporation of the piperidine ring into a vast array of FDA-approved drugs, treating conditions ranging from ADHD and depression to cancer and viral infections. nih.govdigitellinc.comwikipedia.org Beyond pharmaceuticals, piperidine derivatives are also essential in agrochemicals, serving as building blocks for various pesticides and insecticides. ijnrd.org The ability of the piperidine ring to be readily functionalized makes it an indispensable tool for chemists seeking to construct novel and biologically active compounds. nih.govacs.org

Defining Isopropyl 4-aminopiperidine-1-carboxylate within the Aminopiperidine Class

This compound belongs to the aminopiperidine class of compounds, which are piperidine derivatives featuring an amino group attached to one of the ring's carbon atoms. lookchem.com In this specific molecule, the amino group is located at the 4-position of the piperidine ring. The nitrogen atom of the piperidine ring is protected by an isopropyl carbamate (B1207046) group. This N-protection is a critical feature, as it modulates the reactivity of the ring nitrogen, allowing for selective chemical transformations at the 4-amino position.

The presence of both a primary amine and a protected secondary amine within the same molecule makes it a bifunctional building block. The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 502931-34-2 chemicalbook.com
Molecular Formula C₉H₁₈N₂O₂ cookechem.com
Molecular Weight 186.25 g/mol cookechem.com
Structure A piperidine ring with an amino group at the C4 position and an N-isopropoxycarbonyl protecting group.

This interactive table provides key identifiers and properties of the compound.

Overview of its Utility as a Versatile Synthetic Building Block and Intermediate

This compound serves as a highly valuable intermediate in multi-step synthetic pathways. The carbamate group on the ring nitrogen acts as a protecting group, which can be removed under specific conditions to allow for further functionalization. Meanwhile, the primary amino group at the 4-position is a nucleophilic site, readily available for reactions such as acylation, alkylation, and reductive amination. mdpi.com

This dual reactivity is exploited in the construction of compound libraries for drug discovery. nih.gov For instance, research into novel antifungal agents has involved the synthesis of extensive libraries of 4-aminopiperidines derived from N-substituted 4-piperidone (B1582916) precursors. mdpi.com Similarly, the 4-aminopiperidine (B84694) scaffold has been identified as a key component in the development of inhibitors for the Hepatitis C virus (HCV) and as a crucial moiety in non-peptidomimetic inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type-2 diabetes. beilstein-journals.orgnih.gov

The synthesis of this compound itself often proceeds from precursors like isopropyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, where the 4-amino group is initially protected with a Boc group that is later removed. chemicalbook.com This highlights its role as a downstream intermediate, primed for incorporation into larger, more complex target molecules. Its utility allows chemists to introduce the functionalized piperidine core into a final product in a controlled and efficient manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B3029040 Isopropyl 4-aminopiperidine-1-carboxylate CAS No. 502931-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-aminopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPFMHFXAXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677455
Record name Propan-2-yl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502931-34-2
Record name Propan-2-yl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Isopropyl 4 Aminopiperidine 1 Carboxylate

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine scaffold is a prevalent motif in a vast number of bioactive molecules and natural products. nih.govresearchgate.net Consequently, the development of efficient and stereoselective methods for its synthesis is a significant area of research in modern organic chemistry. nih.gov

Synthesis of the 4-Aminopiperidine (B84694) Core Structure.

The construction of the 4-aminopiperidine core is a critical step in the synthesis of the target compound. Various synthetic strategies have been developed, each with its own advantages and limitations. These methods often begin with pre-existing ring systems or employ cyclization reactions to build the piperidine scaffold.

Reductive amination is a widely utilized and powerful method for the formation of C-N bonds and is particularly effective for the synthesis of 4-aminopiperidines from 4-piperidone (B1582916) precursors. nih.govresearchgate.netmdpi.com This approach typically involves the reaction of a 4-piperidone derivative with an amine in the presence of a reducing agent. researchgate.netchemicalbook.com The nitrogen of the piperidine ring is often protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions. researchgate.netnih.gov

The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine. nih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. mdpi.comnih.gov

A general scheme for this process is the reductive amination of N-Boc-4-piperidone with an appropriate amine, followed by deprotection to yield the 4-aminopiperidine core. chemicalbook.comnih.gov For instance, the reaction of 1-Boc-4-piperidone with an amine like aniline (B41778), using sodium triacetoxyborohydride as the reducing agent, has been reported. chemicalbook.com Subsequent removal of the Boc protecting group under acidic conditions, for example with trifluoroacetic acid (TFA), affords the desired 4-aminopiperidine. chemicalbook.comchemicalbook.com

Starting MaterialReagentsProductReference
N-Boc-4-piperidoneAmine (e.g., Aniline), Sodium triacetoxyborohydrideN-Boc-4-aminopiperidine derivative researchgate.netchemicalbook.comnih.gov
N-substituted 4-piperidoneAmine, Sodium triacetoxyborohydrideN-substituted 4-aminopiperidine mdpi.com
4-Piperidone hydrochloride hydrateAldehydes, Alkynes (catalytic)Tertiary propargylamines organic-chemistry.org

Cyclization reactions offer a powerful alternative for constructing the piperidine ring. These can be broadly categorized into intramolecular and multicomponent strategies.

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and the necessary carbon chain. nih.govresearchgate.net A notable example is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can then be converted to a 4-piperidone derivative. beilstein-journals.org Another approach involves the intramolecular hydroamination/cyclization of alkynes, where an acid-mediated reaction generates an iminium ion that subsequently cyclizes to form the piperidine ring. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, in this case, a functionalized piperidine. taylorfrancis.comrsc.orgrsc.org MCRs are advantageous due to their atom economy and operational simplicity. taylorfrancis.comacs.org Various catalysts, including Lewis acids and enzymes, have been employed to facilitate these transformations. rsc.orgtandfonline.com For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield highly functionalized piperidine scaffolds. taylorfrancis.com

Reaction TypeKey FeaturesExampleReference
Intramolecular CyclizationFormation of the piperidine ring from a linear precursor.Dieckmann condensation of a diester to form a β-keto ester. beilstein-journals.org
Multicomponent ReactionThree or more reactants combine in a single step.One-pot reaction of an aldehyde, amine, and acetoacetic ester. taylorfrancis.comrsc.orgrsc.org

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a fundamental and economically viable route to synthesize the piperidine skeleton. nih.govresearchgate.net This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A variety of heterogeneous and homogeneous catalysts, including platinum, palladium, rhodium, and ruthenium-based systems, have been developed for this purpose. nih.govliv.ac.uk

The reduction can proceed in a stepwise manner, first yielding a tetrahydropyridine (B1245486) intermediate, which is then further reduced to the piperidine. liv.ac.uknih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the isolation of either the partially or fully saturated ring system. liv.ac.ukresearchgate.net For instance, rhodium complexes have been shown to efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to either piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk

More recently, chemo-enzymatic strategies have emerged, combining a chemical reduction of pyridiniums to tetrahydropyridines with a biocatalytic cascade to reduce the remaining double bond, yielding chiral piperidines with high enantioselectivity. whiterose.ac.uk

PrecursorCatalyst/ReagentsProductKey FeaturesReference
PyridineHeterogeneous (e.g., PtO2, Raney Ni) or Homogeneous (e.g., Rh, Ru complexes) catalysts, H2PiperidineComplete saturation of the aromatic ring. nih.govresearchgate.net
Quaternary Pyridinium Salts[Cp*RhCl2]2, HCOOH-Et3NPiperidine or TetrahydropyridineChemoselective reduction depending on substrate. liv.ac.ukresearchgate.net
Activated PyridinesChemical reduction followed by biocatalytic cascadeChiral PiperidinesHigh enantioselectivity. whiterose.ac.uk

Regioselective Introduction of the 4-Amino Substituent.

The precise placement of the amino group at the C4 position of the piperidine ring is crucial. When starting from a pre-formed piperidine ring that lacks the desired functionality, regioselective amination methods are employed.

One direct approach is the nucleophilic substitution of a suitable leaving group at the 4-position. However, a more common and versatile strategy is the conversion of a 4-piperidone to a 4-amino group. This can be achieved through the formation of an oxime from the 4-piperidone, followed by reduction. The reduction of the oxime can be stereoselective, leading to the formation of a specific isomer of the 4-aminopiperidine. researchgate.net

Another powerful method is the direct C-H amination of pyridines. Recent advancements have demonstrated the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) mechanism. This method utilizes external pyridine reagents and proceeds through 4-pyridyl pyridinium salt intermediates, which then react with an amine source like aqueous ammonia (B1221849) to yield 4-aminopyridines with high regioselectivity. nih.gov These 4-aminopyridines can then be hydrogenated to the corresponding 4-aminopiperidines.

Formation of the Isopropyl 1-Carboxylate Group on the Piperidine Nitrogen.

The final step in the synthesis of Isopropyl 4-aminopiperidine-1-carboxylate is the introduction of the isopropyl carbamate (B1207046) group onto the piperidine nitrogen. This is typically achieved by reacting the 4-aminopiperidine core (often with the 4-amino group protected) with isopropyl chloroformate. researchgate.netnih.gov

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid that is formed as a byproduct. nih.govnih.gov The choice of solvent is also important, with dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used. nih.govsemanticscholar.org

For example, 4-amino-1-Boc-piperidine can be reacted with an electrophile, and after subsequent removal of the Boc protecting group, the resulting piperidine can be treated with isopropyl chloroformate to yield the final product. nih.gov Alternatively, a direct reaction of 4-aminopiperidine with isopropyl chloroformate can be performed, though careful control of the reaction conditions is necessary to ensure selective N-acylation at the piperidine nitrogen over the 4-amino group. Protecting the 4-amino group, for instance as a Boc-carbamate, allows for the selective formation of the isopropyl carbamate on the piperidine nitrogen, followed by deprotection of the 4-amino group. chemicalbook.com

Reactant 1Reactant 2BaseProductReference
4-Aminopiperidine (or protected derivative)Isopropyl chloroformateTriethylamine or Potassium CarbonateThis compound nih.govresearchgate.netnih.gov

Stereochemical Control and Asymmetric Synthesis in Aminopiperidine Derivatization

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of substituents on the piperidine ring is of paramount importance. This includes both diastereoselective and enantioselective approaches to access specific stereoisomers.

Diastereoselective and Enantioselective Pathways for Piperidine Derivatives

Achieving stereocontrol in the synthesis of substituted 4-aminopiperidines can be accomplished through various strategies, including substrate-controlled reactions, catalytic asymmetric transformations, and the use of chiral starting materials.

Diastereoselective Pathways: These methods aim to control the relative configuration of two or more stereocenters. One effective strategy is the diastereoselective functionalization of a pre-existing piperidine ring. For instance, a facile synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net The stereochemical outcome of the epoxide opening is directed by the existing stereocenter, leading predominantly to the cis product.

Enantioselective Pathways: These methods establish the absolute configuration at a stereocenter. Modern catalytic methods have enabled highly enantioselective syntheses of chiral piperidines from achiral precursors. A notable example is the copper-catalyzed enantioselective δ C-H cyanation of acyclic amines. nih.gov This method utilizes a radical relay mechanism to form enantioenriched δ-amino nitriles, which serve as versatile precursors to a variety of chiral piperidines. nih.gov Another powerful approach is the asymmetric reduction of pyridine or quinoline (B57606) precursors. For example, the asymmetric synthesis of a 3-fluoro-4-aminopiperidine, a key precursor for a CGRP receptor antagonist, was achieved via an efficient double reduction strategy. nih.gov

MethodDescriptionStereochemical ControlExample ProductReference
Epoxide Ring-Opening Regioselective opening of a piperidine epoxide with an amine nucleophile.Diastereoselectivecis-3-Methyl-4-aminopiperidines researchgate.net
Asymmetric C-H Cyanation Chiral copper catalyst intercepts an N-centered radical relay to achieve enantioselective C-H functionalization.EnantioselectiveEnantioenriched δ-amino nitriles nih.gov
Asymmetric Dearomatization/Reduction Double reduction of a substituted pyridine precursor using a chiral catalyst.Enantioselective(3R,4R)-3-Fluoro-4-aminopiperidine nih.gov

Chiral Auxiliary and Catalyst-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries and chiral catalysts represents a cornerstone of asymmetric synthesis, enabling the transfer of chirality to a substrate during a chemical reaction.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. Carbohydrate-derived auxiliaries have proven particularly effective in the synthesis of chiral piperidines. cdnsciencepub.comresearchgate.net For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further elaborated into a variety of disubstituted piperidine derivatives. cdnsciencepub.com Solid-phase syntheses have also been developed, using immobilized galactose auxiliaries to facilitate the stereoselective combinatorial synthesis of piperidinones. aminer.org

Catalyst-Mediated Approaches: Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. As mentioned previously, chiral copper catalysts have been successfully used for the enantioselective C-H functionalization of acyclic amines to generate chiral piperidine precursors. nih.gov This approach is highly atom-economical and represents a powerful tool for asymmetric synthesis. The development of such catalytic systems is a continuous area of research, aiming to provide versatile and efficient routes to enantiomerically pure piperidine derivatives.

ApproachReagent/SystemKey ReactionOutcomeReference
Chiral Auxiliary D-ArabinopyranosylamineDomino Mannich–Michael reactionHigh diastereoselectivity in the formation of N-arabinosyl dehydropiperidinones. cdnsciencepub.com
Chiral Auxiliary (Solid-Phase) Immobilized Galactose AuxiliaryAsymmetric domino Mannich–Michael condensationStereoselective solid-phase synthesis of didehydropiperidinones. aminer.org
Chiral Catalyst Chiral Copper CatalystIntramolecular hydrogen atom transfer (HAT) / C-H cyanationHighly enantioselective formation of δ-amino nitriles. nih.gov

Chemical Transformations and Derivatization Strategies of Isopropyl 4 Aminopiperidine 1 Carboxylate

Reactivity at the 4-Amino Group

The primary amine at the C4 position is a potent nucleophile, making it the primary site for a variety of bond-forming reactions. The N1-isopropoxycarbonyl group typically remains intact under the conditions used to modify the 4-amino group, allowing for regioselective functionalization.

N-Alkylation and N-Acylation Reactions

The nucleophilic 4-amino group readily undergoes N-alkylation and N-acylation. N-alkylation is often achieved through nucleophilic substitution with alkyl halides or via the Mitsunobu reaction. rsc.org A common strategy involves the reaction of the amine with enantiopure α-hydroxy acid esters converted into chiral triflate esters, which proceeds via an SN2 mechanism with inversion of configuration. rsc.org

N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond and is fundamental in the construction of more complex molecules.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Type Typical Conditions
N-Alkylation Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate N-Alkylated secondary amine Dichloromethane (B109758) (DCM), Pyridine (B92270)
N-Acylation Acetyl Chloride N-Acylated amide Dichloromethane (DCM), Triethylamine (B128534)
N-Acylation Benzoic Anhydride (B1165640) N-Acylated amide Dichloromethane (DCM), Pyridine

Formation of Substituted Ureas and Thioureas

The 4-amino group can be converted into substituted ureas and thioureas, which are important pharmacophores in many drug molecules. nih.gov The synthesis of ureas is typically accomplished by reacting the amine with an isocyanate. nih.gov This addition reaction is generally high-yielding and proceeds under mild conditions.

Similarly, substituted thioureas are synthesized by reacting the amine with an isothiocyanate. beilstein-journals.org Alternative methods for thiourea (B124793) synthesis include the use of thiophosgene (B130339) or carbon disulfide with a primary amine. beilstein-journals.orgmdpi.com These reactions provide a straightforward route to introduce the urea (B33335) or thiourea moiety, significantly diversifying the molecular structure for applications in drug discovery.

Table 2: Synthesis of Ureas and Thioureas

Target Moiety Reagent Product Typical Conditions
Urea Phenyl isocyanate N-Phenyl urea derivative Room temperature, aprotic solvent (e.g., THF, DCM)
Urea Methyl isocyanate N-Methyl urea derivative Room temperature, aprotic solvent (e.g., THF, DCM)
Thiourea Allyl isothiocyanate N-Allyl thiourea derivative Room temperature or gentle heating, alcohol solvent
Thiourea Carbon Disulfide, Primary Amine Symmetrical thiourea derivative Room temperature, Ethanol

Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines from a primary amine. organicreactions.org The process involves the reaction of Isopropyl 4-aminopiperidine-1-carboxylate with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. mdma.ch

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl precursor. mdma.chorganic-chemistry.org This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of combinatorial chemistry and library synthesis. organicreactions.orgorganic-chemistry.org

Table 3: Reagents for Reductive Amination

Carbonyl Compound Reducing Agent Product Typical Conditions
Acetone (Ketone) Sodium triacetoxyborohydride (STAB) N-isopropyl derivative (Secondary Amine) Acetic acid, Dichloromethane (DCM)
Benzaldehyde (Aldehyde) Sodium cyanoborohydride (NaBH₃CN) N-benzyl derivative (Secondary Amine) Methanol, pH control
Cyclohexanone (Ketone) α-picoline-borane N-cyclohexyl derivative (Secondary Amine) Methanol, Acetic acid

Modifications at the Piperidine (B6355638) Ring Nitrogen (N1) Carboxylate

The N1-isopropoxycarbonyl group serves as a protecting group for the piperidine nitrogen, modulating its reactivity. Strategic removal or modification of this group is a key step in many synthetic pathways.

Cleavage of the Isopropyl Ester Group for Subsequent N-Functionalization

The isopropoxycarbonyl group is a carbamate (B1207046) that can be cleaved to liberate the secondary amine at the N1 position. This deprotection step is crucial for subsequent functionalization of the piperidine nitrogen. The cleavage of carbamates can typically be achieved under acidic or basic conditions, depending on the specific nature of the carbamate. While the tert-butyloxycarbonyl (Boc) group is famously acid-labile, other carbamates can be removed under different conditions. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is cleaved by bases like piperidine. thieme-connect.deresearchgate.net

Acid-catalyzed hydrolysis of carbamates, such as ethyl carbamate, has been shown to proceed via A-2 or A-1 mechanisms depending on the acid concentration. rsc.orgrsc.org Strong acidic conditions, for example using trifluoroacetic acid (TFA) in a solvent like dichloromethane, are commonly used for the cleavage of similar carbamate protecting groups and would be applicable here. chemicalbook.com Following cleavage, the resulting secondary amine can be functionalized in various ways.

Table 4: Conditions for N1-Carbamate Cleavage

Reagent(s) Mechanism Conditions Product
Trifluoroacetic Acid (TFA) / DCM Acid-catalyzed hydrolysis Room temperature 4-Aminopiperidine (B84694) (as TFA salt)
Hydrochloric Acid (HCl) in Dioxane Acid-catalyzed hydrolysis Room temperature 4-Aminopiperidine (as HCl salt)
Hot aqueous acid (e.g., 6M HCl) Acid-catalyzed hydrolysis Elevated temperature 4-Aminopiperidine (as HCl salt)

Transesterification and Amidation at the Carboxylate Moiety

Direct transesterification of the N-isopropoxycarbonyl carbamate is not a standard transformation. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol, a reaction typical for carboxylic acid esters (R-CO-OR'), not carbamates (R₂N-CO-OR'). wikipedia.orgmasterorganicchemistry.com

Modification at the N1 position of the piperidine ring is therefore achieved in a stepwise manner. First, the isopropoxycarbonyl group is cleaved as described in section 3.2.1 to yield the free secondary amine. This piperidine nitrogen can then readily undergo various functionalization reactions.

Amidation , a common subsequent reaction, involves acylating the newly freed N1 nitrogen with an acyl chloride or acid anhydride to form an N-acylpiperidine. This two-step sequence (deprotection followed by acylation) is a robust strategy for introducing a wide variety of substituents at the N1 position, leading to the synthesis of diverse piperidine amides. ptfarm.pl

Table 5: N-Functionalization of Piperidine Ring after Carbamate Cleavage

Reaction Type Reagent Product Type
N-Acylation (Amidation) 1H-indole-5-carbonyl chloride N1-Indole-5-carboxamide derivative
N-Alkylation Benzyl bromide N1-Benzyl-4-aminopiperidine derivative
N-Sulfonylation Tosyl chloride N1-Tosyl-4-aminopiperidine derivative

Advanced Functionalization of the Piperidine Ring System

The this compound scaffold is a valuable building block in medicinal chemistry. Its piperidine core is frequently subjected to advanced functionalization strategies to introduce molecular complexity and explore new chemical space. These modifications can significantly influence the pharmacological profile of the resulting molecules. Key strategies for derivatization include direct C-H functionalization, cross-coupling reactions, and the construction of spirocyclic systems.

C-H Functionalization and Cross-Coupling Reactions on the Piperidine Core

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy for modifying the piperidine core, streamlining synthetic routes by avoiding pre-functionalization steps. The N-alkoxycarbonyl protecting group, such as the isopropyl carbamate, plays a crucial role in directing the regioselectivity of these reactions.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been effectively employed for the site-selective functionalization of N-Boc-piperidine, a close analog of the isopropyl carbamate derivative. The choice of catalyst and the nature of the nitrogen-protecting group can control the position of functionalization (C2, C3, or C4). For instance, specific rhodium catalysts can direct the insertion of an arylacetate moiety to the C4 position. nih.govnih.gov This approach is synthetically valuable for creating positional analogues of bioactive molecules. nih.gov The strategic options for C-H functionalization on the piperidine ring are influenced by electronic and steric factors; the C2-H bond is electronically activated but sterically hindered, while the C4-H position can be made accessible by overriding the electronic preference for C2 using sterically demanding catalysts and N-protecting groups. researchgate.net

Another prominent method involves the combination of photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis for C-H arylation. princeton.edu This dual catalytic system allows for the direct coupling of sp3 C-H bonds in N-Boc protected heterocycles with aryl halides, offering a complementary approach to traditional cross-coupling methods. princeton.edu

Cross-coupling reactions are also a cornerstone for modifying the piperidine skeleton. These reactions typically involve a pre-functionalized piperidine, such as an iodo-derivative, coupled with an organometallic reagent. For example, cobalt-catalyzed cross-coupling reactions have been developed for the (hetero)arylation of N-Boc-4-iodopiperidine with various aryl Grignard reagents, providing a modular route to C4-arylated piperidines. researchgate.net Furthermore, palladium-catalyzed methods like the Buchwald-Hartwig amination are used to couple amines to the piperidine scaffold, often targeting the nitrogen of the 4-amino group for linker attachment in complex molecules like Proteolysis-Targeting Chimeras (PROTACs). researchgate.net

Table 1: Examples of C-H Functionalization and Cross-Coupling Reactions on N-Protected Piperidine Cores.
Reaction TypePiperidine SubstrateCoupling PartnerCatalyst/Reagent SystemPosition of FunctionalizationReference
Rhodium-Catalyzed C-H InsertionN-α-oxoarylacetyl-piperidineDonor/Acceptor CarbeneRh₂(S-2-Cl-5-BrTPCP)₄C4 nih.gov
Photoredox/Nickel-Catalyzed C-H ArylationN-Boc-pyrrolidine (analogous system)Aryl BromideIr-photocatalyst / NiBr₂•3H₂O / Ligandα-amino C-H (C2/C5) princeton.edu
Cobalt-Catalyzed Cross-CouplingN-Boc-4-iodopiperidineAryl Grignard ReagentCobalt CatalystC4 researchgate.net
Palladium-Catalyzed Buchwald-Hartwig Amination(N-Boc-4-amino)piperidineAryl BromidePalladium Catalyst / Ligand / BaseN4 (amino group) researchgate.net

Spirocyclic Moiety Introduction and Other Ring Modifications

The introduction of spirocyclic moieties onto the piperidine ring is a key strategy in drug discovery to increase molecular rigidity and three-dimensionality, which can enhance binding affinity and improve pharmacokinetic properties. bepls.com Spiropiperidines are prevalent in many pharmaceutically important compounds. bepls.com

One common approach to synthesizing 4-spiropiperidines involves the formation of a new ring fused at the C4 position of a pre-existing piperidine derivative. rsc.org For instance, a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spiro-cyclopropyl group on the piperidine ring, has been synthesized. beilstein-journals.orgnih.gov The synthetic strategy for this molecule involved the construction of the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring itself. An alternative strategy attempted to introduce the cyclopropyl group via C-alkylation on a pre-formed N-Boc protected piperidone, highlighting the different tactical approaches available for constructing these complex scaffolds. beilstein-journals.org

The synthesis of spirocyclic systems can be achieved through various methods, including intramolecular cyclization reactions. For example, a base-mediated intramolecular cyclization (Dieckmann reaction) of a suitable acyclic precursor can furnish a piperidin-4-one ester, which is a key intermediate for further modifications, including the construction of spiro-systems and subsequent functional group manipulations like reductive amination to install the 4-amino group. beilstein-journals.orgnih.gov

Other ring modifications beyond spirocyclization include the introduction of substituents through ring-opening of activated intermediates. For example, the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine with amines can lead to the formation of cis-3-methyl-4-aminopiperidine derivatives, demonstrating a method for installing substituents with stereochemical control. researchgate.net

Table 2: Strategies for Spirocyclic Moiety Introduction and Ring Modification.
StrategyKey Intermediate/PrecursorKey ReactionResulting MoietyReference
Spirocyclization via C-alkylationN-Boc protected piperidoneReaction with 2-chloroethyl dimethyl sulphonium iodideSpiro-cyclopropyl beilstein-journals.org
Ring construction prior to piperidine assemblyAcyclic diester with cyclopropyl groupDieckmann CyclizationSpiro-cyclopropyl piperidinone beilstein-journals.orgnih.gov
Stereoselective SubstitutionN-benzyl-3-methyl-3,4-epoxi-piperidineNucleophilic Ring-Openingcis-3-methyl-4-amino piperidine researchgate.net

Applications in Complex Chemical Architecture Construction

Role as a Key Building Block for Heterocyclic Scaffolds

The strategic placement of reactive sites on the piperidine (B6355638) ring enables the construction of a wide array of heterocyclic systems. The protected secondary amine allows for initial synthetic manipulations at the primary amine, followed by deprotection and further modification at the piperidine nitrogen, or vice versa.

While direct literature evidence for the use of Isopropyl 4-aminopiperidine-1-carboxylate in the synthesis of quinolines is not abundant, the closely related ethyl 4-amino-1-piperidinecarboxylate has been utilized in the synthesis of quinolin-2(1H)-one derivatives. This suggests the potential for the isopropyl analogue to serve a similar role in accessing the quinoline (B57606) scaffold, a core structure in many pharmaceuticals. The general synthetic strategies for quinoline synthesis often involve the condensation of anilines with carbonyl compounds, and a 4-aminopiperidine (B84694) derivative can be envisioned as a precursor to a substituted aniline (B41778) or as a component in a multi-component reaction to form complex quinoline structures.

More definitive is the application of protected 4-aminopiperidine derivatives in the synthesis of benzimidazolones. For instance, tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate is a key intermediate in the preparation of benzo[d]imidazole derivatives of piperidine that exhibit potent receptor binding affinities, highlighting their potential in treating schizophrenia. google.com The synthesis involves the construction of the benzimidazolone ring onto the piperidine scaffold. A general approach involves the reaction of a carboxyl-protected 4-aminopiperidine with a substituted o-phenylenediamine (B120857) derivative. researchgate.netnih.gov This methodology allows for the incorporation of the piperidine moiety into the benzimidazolone core, a privileged scaffold in medicinal chemistry. google.com

Table 1: Examples of Polycyclic Systems Derived from 4-Aminopiperidine Scaffolds

Precursor Resulting Heterocycle Synthetic Approach Potential Application Reference
tert-Butyl 4-(3,4-diaminophenyl)piperidine-1-carboxylate Benzo[d]imidazol-2(3H)-one derivative Intramolecular cyclization Schizophrenia treatment google.com
Ethyl 4-amino-1-piperidinecarboxylate Quinolin-2(1H)-one derivative Not specified Not specified

The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents, leading to a vast array of N-substituted piperidine analogues. The subsequent deprotection of the Boc group allows for further functionalization at the piperidine nitrogen, creating a library of disubstituted piperidines. Common synthetic transformations include N-acylation, N-alkylation, reductive amination, and urea (B33335)/thiourea (B124793) formation. google.comresearchgate.net

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. tandfonline.comajchem-a.com For example, a series of novel derivatives of 4-aminomethyl piperidine were synthesized and evaluated for their analgesic potential, demonstrating the importance of N-substitution on the biological activity. tandfonline.com Patents describe the synthesis of various N-substituted 4-aminopiperidines as opioid receptor modulators and for other therapeutic applications. google.comgoogle.com

Table 2: Synthetic Methodologies for N-Substituted Piperidine Analogues

Reaction Type Reagents and Conditions Resulting Moiety Reference
N-Acylation Acid chlorides, coupling reagents (e.g., HATU, HOBt) Amide researchgate.net
N-Alkylation Alkyl halides, base (e.g., K2CO3, Et3N) Secondary or Tertiary Amine researchgate.net
Reductive Amination Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)3) Secondary Amine google.com

Integration into Peptide and Peptidomimetic Structures

The piperidine ring can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement, mimicking the secondary structures of peptides like β-turns or α-helices. nih.gov The amino group of this compound can be acylated with an amino acid or a peptide fragment, while the piperidine nitrogen, after deprotection, can be coupled to another part of the molecule. This approach allows for the creation of novel peptide-heterocycle hybrids with potentially enhanced biological activity and improved drug-like properties. researchgate.net

Contributions to Chemical Library Synthesis for Research Purposes

The versatility of this compound as a building block makes it an ideal candidate for the construction of chemical libraries for high-throughput screening and drug discovery. nih.govimperial.ac.uk Its bifunctional nature allows for the generation of a large number of diverse analogues through combinatorial chemistry approaches. nih.govsemanticscholar.org

Libraries of 1-aryl-4-aminopiperidine analogues have been synthesized and screened for various biological targets. semanticscholar.org The general strategy involves the parallel synthesis of a multitude of derivatives by reacting the primary amine with a diverse set of building blocks (e.g., aldehydes for reductive amination, carboxylic acids for amide coupling) followed by modification at the piperidine nitrogen. nih.gov This approach enables the rapid exploration of chemical space around the 4-aminopiperidine scaffold, facilitating the identification of novel hits and the optimization of lead compounds. semanticscholar.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Quinoline
Benzimidazolone
Ethyl 4-amino-1-piperidinecarboxylate
Quinolin-2(1H)-one
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate
o-phenylenediamine
N-substituted piperidine
4-aminomethyl piperidine
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
NaBH(OAc)3 (Sodium triacetoxyborohydride)

Analytical and Spectroscopic Characterization Methodologies in Research Investigations

Structural Elucidation Techniques

The precise determination of the molecular structure of Isopropyl 4-aminopiperidine-1-carboxylate relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and other Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be accurately predicted based on data from closely related analogs such as tert-butyl 4-aminopiperidine-1-carboxylate and N-isopropyl-piperidine. nih.govspectrabase.com

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the isopropyl group, the piperidine (B6355638) ring protons, and the amine group protons.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Isopropyl CH₃ ~1.22 Doublet 6H
Piperidine H-3, H-5 (axial) ~1.25 Multiplet 2H
Piperidine H-3, H-5 (equatorial) ~1.80 Multiplet 2H
Amine NH₂ Variable Broad Singlet 2H
Piperidine H-4 ~2.70 Multiplet 1H
Piperidine H-2, H-6 (axial) ~2.85 Multiplet 2H
Piperidine H-2, H-6 (equatorial) ~4.00 Multiplet 2H

Carbon-¹³ (¹³C) NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl CH₃ ~22.2
Piperidine C-3, C-5 ~33.0
Piperidine C-2, C-6 ~44.0
Piperidine C-4 ~50.0
Isopropyl CH ~68.5

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The predicted exact mass of the protonated molecule [M+H]⁺ is approximately 187.1497 g/mol .

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways for this molecule are expected to involve the loss of the isopropyl group, cleavage of the piperidine ring, and loss of the carbamate (B1207046) moiety. libretexts.orgnih.gov

Predicted Mass Spectrometry Fragmentation for this compound

m/z (charge/mass ratio) Possible Fragment
186 [M]⁺ (Molecular Ion)
171 [M - CH₃]⁺
144 [M - C₃H₆]⁺ (Loss of propene)
127 [M - CO₂CH(CH₃)₂]⁺
101 [M - C₃H₇O₂]⁺ (Loss of isopropoxycarbonyl group)
84 [Piperidine ring fragment]⁺

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the carbamate, and the C-O and C-N bonds. Data from the analogous tert-butyl 4-aminopiperidine-1-carboxylate supports these expected absorptions. nih.gov

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 N-H Stretch Primary Amine
2975 - 2850 C-H Stretch Aliphatic (Isopropyl and Piperidine)
1680 - 1700 C=O Stretch Carbamate
1590 - 1500 N-H Bend Primary Amine
1240 - 1220 C-O Stretch Carbamate

UV-Visible Spectroscopy provides information about electronic transitions within the molecule. This compound lacks significant chromophores that absorb in the visible region. The primary absorption is expected in the short-wavelength UV region, primarily due to n→π* transitions in the carbamate carbonyl group. Isopropyl alcohol itself shows no significant absorbance above 240 nm. researchgate.net Therefore, this technique is less informative for detailed structural elucidation of this specific compound but can be used for quantitative analysis at low wavelengths.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. jk-sci.com Reversed-phase HPLC, using a C18 column, is a common approach. google.comgoogle.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often performed using a UV detector at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore, or more universally with a charged aerosol detector (CAD) or mass spectrometer (LC-MS). researchgate.net This method is effective for monitoring the progress of synthesis reactions and for quantifying the purity of the final product. google.com

Typical HPLC Parameters for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)

Gas Chromatography (GC) for Volatile Compound Analysis

Due to its relatively high molecular weight and low volatility, this compound is not ideally suited for direct analysis by Gas Chromatography (GC) without derivatization. However, GC is a valuable tool for analyzing volatile impurities, residual solvents (like isopropanol (B130326) or dichloromethane (B109758) used in synthesis), or volatile starting materials that may be present in a sample. chemicalbook.com For instance, a headspace GC method with a Flame Ionization Detector (FID) could be developed to quantify residual solvents from the manufacturing process. The analysis of volatile amine-related impurities could also be performed using specialized GC columns designed for basic compounds.

Theoretical and Computational Chemistry Studies on Aminopiperidine Systems

Conformational Preferences and Dynamics of Piperidine (B6355638) Rings

In the case of Isopropyl 4-aminopiperidine-1-carboxylate, the large isopropyl carboxylate group at the nitrogen (N1) position and the amino group at the C4 position significantly influence the ring's conformational equilibrium. Generally, bulky substituents prefer the more sterically favorable equatorial position. The conformational preferences can be influenced by several factors, including steric repulsion, hyperconjugation, and charge-dipole interactions. researchgate.net For N-acylpiperidines, a phenomenon known as pseudoallylic strain can arise from the partial double-bond character of the C–N bond due to amide resonance, which can favor an axial orientation for substituents at the adjacent C2 position. nih.gov While the amino group in this compound is at the C4 position, the principle of minimizing steric hindrance remains paramount. The chair conformation is the most preferred arrangement for the six-membered piperidine ring. nih.gov

Computational studies using density functional theory (DFT) have been employed to calculate the energy differences between various conformers. nih.gov For substituted piperidines, the equilibrium between different chair conformations and higher-energy twist-boat forms can be quantified. nih.gov The preference for a specific conformation dictates the molecule's three-dimensional shape, which in turn affects its intermolecular interactions and biological activity.

Table 1: General Conformational Energy Preferences in Substituted Piperidine Rings

ConformationRelative Energy (kcal/mol)StabilityTypical Influencing Factors
Chair Lowest (Reference)Most StableMinimizes torsional and angle strain. nih.gov
Twist-Boat ~1.5 kcal/mol higher than chairLess StableIntermediate in ring inversion processes. nih.gov
Boat Significantly higher than chairLeast StableHigh steric and torsional strain. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic and thermodynamic parameters. nih.govresearchgate.net

For this compound, DFT calculations can determine key descriptors of chemical reactivity. mdpi.comresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the molecule will interact with other chemical species. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

ParameterSymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMOIndicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates electron-accepting ability.
Energy Gap ΔE = ELUMO - EHOMOCorrelates with chemical stability and reactivity. researchgate.net
Electronegativity χMeasures the power of an atom/molecule to attract electrons. researchgate.net
Chemical Hardness ηMeasures resistance to change in electron distribution. researchgate.net
Chemical Softness SReciprocal of hardness, indicates reactivity. researchgate.net
Dipole Moment µMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of a molecule like this compound in its environment (e.g., in a solvent or near a biological target). mdpi.comfrontiersin.org

MD simulations can map the potential energy surface of the molecule, revealing the different stable and transient conformations it can adopt and the energy barriers between them. This is particularly useful for understanding the flexibility of the piperidine ring and the rotational freedom of its substituents.

Furthermore, MD simulations excel at characterizing non-covalent intermolecular interactions, which are fundamental to chemical and biological processes. dovepress.com For this compound, key interactions would include:

Hydrogen Bonds: The primary amine (-NH2) group is a strong hydrogen bond donor, and the carbonyl oxygen of the carbamate (B1207046) is a hydrogen bond acceptor. MD simulations can quantify the formation, lifetime, and geometry of these bonds with solvent molecules (like water) or other solutes.

Electrostatic Interactions: These occur between the permanent partial charges on the atoms, as calculated from the molecular electrostatic potential. nih.gov

Analysis tools like the radial distribution function (RDF) can be used to determine the probability of finding one atom at a certain distance from another, providing quantitative insight into the structure of the surrounding solvent and the strength of interactions. frontiersin.org

In Silico Prediction of Synthetic Outcomes and Reaction Pathway Optimization

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to optimize synthetic pathways, a field often referred to as in silico synthesis planning. These methods can reduce the need for extensive trial-and-error experimentation in the laboratory.

For a target molecule like this compound, computational tools can be applied in several ways:

Reaction Pathway Prediction: Software can suggest potential synthetic routes by applying known chemical transformations retrospectively from the target molecule to simpler starting materials (retrosynthesis).

Transition State Analysis: Quantum chemical calculations, such as DFT, can be used to locate the transition state structures for proposed reaction steps. The calculated activation energy (the energy barrier of the transition state) provides a prediction of the reaction rate and feasibility under given conditions. By comparing the activation energies of different potential pathways, the most efficient route can be identified.

Solvent and Catalyst Effects: Computational models can simulate how different solvents or catalysts might influence reaction energetics and outcomes, allowing for the in silico screening of optimal reaction conditions.

Prediction of Side Products: By evaluating the energetics of potential side reactions, computational methods can help predict the formation of impurities, guiding the development of purification strategies.

While the application of these predictive tools is complex and requires significant computational resources, they offer a powerful approach to streamline the development of efficient and robust syntheses for complex organic molecules.

Future Directions and Emerging Research Avenues for Isopropyl 4 Aminopiperidine 1 Carboxylate

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of piperidine-containing molecules has traditionally relied on methods that may involve harsh reagents, multiple steps, and significant solvent waste. The future of synthesizing Isopropyl 4-aminopiperidine-1-carboxylate and its analogues lies in the adoption of green chemistry principles. nih.govresearchgate.netunibo.it Research is increasingly directed towards developing synthetic pathways that are not only efficient in yield but also environmentally conscious.

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems for key transformations. For instance, enzyme cascades could be developed for the stereoselective synthesis of chiral aminopiperidines from renewable starting materials like amino acids. researchgate.netsemanticscholar.org This approach offers high selectivity under mild, aqueous conditions.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product, minimizing intermediate isolation steps, solvent usage, and energy consumption. bas.bgajchem-a.comtandfonline.com MCRs represent a highly atom-economical approach to generating libraries of functionalized piperidines. nih.gov

Aqueous Synthesis: Replacing traditional organic solvents with water, which is non-toxic, non-flammable, and inexpensive. ajchem-a.com Research into water-mediated cyclization reactions for creating the piperidine (B6355638) ring is a promising avenue. nih.gov

Renewable Feedstocks: Investigating synthetic routes that begin with bio-renewable materials, such as converting biomass-derived furan (B31954) compounds into piperidine backbones. rsc.org

AspectConventional SynthesisSustainable (Future) Synthesis
SolventsVolatile organic compounds (VOCs)Water, supercritical fluids, bio-solvents
CatalystsStoichiometric, often toxic reagentsReusable catalysts (e.g., nano-catalysts), biocatalysts bas.bg
Starting MaterialsPetroleum-basedBio-renewable feedstocks rsc.org
EfficiencyMulti-step, high energy consumptionOne-pot multicomponent reactions (MCRs), lower energy input bas.bg

Exploration in Material Science Applications, such as polymer scaffolds and functional materials

While the primary use of aminopiperidines has been in pharmaceuticals, their unique structural properties make them attractive candidates for material science. The presence of two distinct nitrogen atoms in this compound allows it to be incorporated into polymers as a monomer or used as a functionalizing agent to impart specific properties to materials.

Future research in this area could focus on:

Biocompatible Polymers: Using aminopiperidine-based complexes as catalysts for the ring-opening polymerization of lactide to create biodegradable polyesters (PLAs). researchgate.netrsc.org The resulting materials could be used for medical implants and tissue engineering scaffolds.

Functional Scaffolds: Incorporating the compound into hydrogel networks or electrospun fibers. The amino group can serve as a site for attaching bioactive molecules, growth factors, or drugs, creating functional materials for controlled release and regenerative medicine. nih.gov

Antimicrobial Materials: Developing polymers with inherent antimicrobial activity. Heterocyclic nitrogen compounds are known to possess antimicrobial properties, and embedding the piperidine moiety into polymer chains could create surfaces that resist biofilm formation, with applications in medical devices and food packaging. rsc.org

Integration with Automated Synthesis and Flow Chemistry Techniques

The demand for large libraries of chemical compounds for high-throughput screening in drug discovery has driven the development of automated synthesis and flow chemistry. nih.gov These technologies are perfectly suited for exploring the chemical space around the this compound scaffold.

Emerging trends include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and time, enhancing safety and yield. nih.gov This technology is ideal for reactions like hydrogenation of pyridine (B92270) precursors to piperidines or for the rapid, sequential derivatization of the scaffold. nih.govrsc.org

Automated Library Synthesis: Platforms that combine computational library design with parallel synthesis and automated purification can rapidly generate hundreds of analogues. nih.gov By systematically modifying the substituents on the primary amine and the piperidine nitrogen (after deprotection), researchers can efficiently map structure-activity relationships (SAR).

High-Throughput Experimentation: Miniaturized, automated systems can perform thousands of reactions on a nanoscale, dramatically accelerating the discovery of new reactions and the optimization of conditions while minimizing waste. nih.gov

ParameterAdvantage in Flow SystemsImpact on Research
SpeedRapid heating/cooling and mixing reduces reaction times from hours to minutes organic-chemistry.orgAccelerated synthesis of compound libraries
SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic reactionsEnables exploration of more reactive chemical space
ScalabilityProduction can be scaled up by running the system for longer periodsSeamless transition from discovery to production scale
ControlPrecise control over temperature, pressure, and residence time rsc.orgImproved yield, purity, and stereoselectivity

Advanced Catalytic Approaches for Targeted Derivatization

Creating novel and diverse derivatives of this compound requires precise and selective chemical transformations. Advanced catalytic methods, particularly those focused on C–H functionalization, are a key future direction. These methods allow for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.govacs.org

Key research avenues involve:

Site-Selective C–H Functionalization: The piperidine ring has multiple C–H bonds (at C2, C3, and C4). Developing catalysts that can selectively functionalize one position over another is a major goal. researchgate.net For example, rhodium and palladium catalysts, guided by directing groups, can achieve site-selective arylation at the C4 position. acs.orgnih.gov

Photoredox Catalysis: Using light-absorbing catalysts to generate reactive radical intermediates under mild conditions. acs.org This approach has been successfully used for the α-amino C–H arylation of piperidines, offering a powerful tool for modifying the positions adjacent to the ring nitrogen. nih.gov

Late-Stage Functionalization: Applying these catalytic methods to complex molecules in the final stages of a synthesis. This allows for the rapid diversification of a lead compound, enabling fine-tuning of its biological or material properties without re-synthesizing the entire molecule from scratch. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 4-aminopiperidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of 4-aminopiperidine with isopropyl chloroformate under basic conditions. Key intermediates (e.g., 4-oxopiperidine derivatives) are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, in analogous piperidine carboxylate syntheses, 1^1H NMR peaks for the piperidine ring protons appear between δ 1.5–3.5 ppm, while ester carbonyl signals are observed near δ 170 ppm in 13^{13}C NMR .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate), this compound likely requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is standard. Gas chromatography-mass spectrometry (GC-MS) or elemental analysis can validate molecular composition. For example, purity >98% is often required for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization involves:

  • Temperature Control : Reactions at 0–5°C may reduce side reactions (e.g., ester hydrolysis).
  • Catalyst Screening : Tertiary amines (e.g., triethylamine) enhance nucleophilic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.
  • Yield Tracking : Use design of experiments (DoE) to evaluate interactions between variables .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

  • Methodological Answer :

  • Reference Standards : Compare with published spectra of analogous compounds (e.g., benzyl 4-oxopiperidine-1-carboxylate, δ 2.15 ppm for methylene protons) .
  • Computational Chemistry : Density functional theory (DFT) simulations predict NMR chemical shifts to validate experimental data.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to confirm nitrogen-containing functional groups .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varying substituents (e.g., alkyl, aryl) and test in vitro assays (e.g., enzyme inhibition).
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to correlate hydrophobicity with activity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

  • Methodological Answer :

  • Quality Control (QC) Protocols : Implement strict SOPs for synthesis, including reaction time monitoring and intermediate purification (e.g., flash chromatography).
  • Statistical Analysis : Use ANOVA to compare melting points, solubility, or spectral data across batches .

Q. What in vitro assays are suitable for evaluating the compound’s potential therapeutic effects?

  • Methodological Answer :

  • Cytotoxicity : MTT assay using human cell lines (e.g., HEK293).
  • Target Engagement : Fluorescence polarization assays for binding affinity (e.g., Ki values).
  • Metabolic Stability : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to measure half-life .

Tables for Key Data

Property Typical Value Method Reference
Melting Point68–70°C (analogous compounds)Differential Scanning Calorimetry
Molecular Weight~215.28 g/molMass Spectrometry (ESI+)
LogP (Octanol-Water)~1.2 (predicted)Shake-Flask Method
Solubility (Water)<1 mg/mLHPLC Quantification

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-aminopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-aminopiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.